N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE
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Overview
Description
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE is a synthetic organic compound with the molecular formula C19H24N2O3 This compound is characterized by the presence of a morpholine ring, a phenyl group, and a trimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE typically involves the reaction of 4-(morpholin-4-yl)aniline with 2-(2,3,6-trimethylphenoxy)acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETIC ACID.
Reduction: Formation of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ETHANOL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-MORPHOLIN-4-YL-PHENYL)-2-NITRO-BENZENESULFONAMIDE
- N-(4-MORPHOLIN-4-YL-PHENYL)-2-CHLORO-ACETAMIDE
- N-(4-MORPHOLIN-4-YL-PHENYL)-2-BROMO-ACETAMIDE
Uniqueness
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE is unique due to the presence of the trimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-4-5-16(2)21(17(15)3)26-14-20(24)22-18-6-8-19(9-7-18)23-10-12-25-13-11-23/h4-9H,10-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKIDKXNEGSCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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